molecular formula C16H17N3OS B7542758 4-phenyl-N-(1,3-thiazol-4-ylmethyl)-3,6-dihydro-2H-pyridine-1-carboxamide

4-phenyl-N-(1,3-thiazol-4-ylmethyl)-3,6-dihydro-2H-pyridine-1-carboxamide

Cat. No. B7542758
M. Wt: 299.4 g/mol
InChI Key: CHSCBBCIKKTRFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-phenyl-N-(1,3-thiazol-4-ylmethyl)-3,6-dihydro-2H-pyridine-1-carboxamide, commonly known as PTZ-343, is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to the class of pyridine carboxamides and has shown promising results in various scientific research studies.

Scientific Research Applications

PTZ-343 has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-tumor activity in vitro and in vivo, making it a potential candidate for cancer treatment. PTZ-343 has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, PTZ-343 has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The mechanism of action of PTZ-343 is not fully understood, but it has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is involved in DNA repair and cell death pathways, and its inhibition by PTZ-343 leads to an accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
PTZ-343 has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines and reactive oxygen species, and protect neurons from oxidative stress and apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of PTZ-343 is its versatility in scientific research applications. It has been shown to have potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Additionally, PTZ-343 has been shown to be well-tolerated in animal studies, with no significant adverse effects observed. One limitation of PTZ-343 is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on PTZ-343. One area of research could be to further investigate its potential therapeutic applications in various types of cancer, inflammation, and neurodegenerative diseases. Another area of research could be to develop more efficient synthesis methods for PTZ-343 to increase its yield and solubility. Additionally, further studies could be conducted to investigate the safety and efficacy of PTZ-343 in human clinical trials.
In conclusion, PTZ-343 is a promising chemical compound that has shown potential therapeutic applications in various scientific research studies. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions make it a topic of interest for researchers in the fields of cancer, inflammation, and neurodegenerative diseases.

Synthesis Methods

PTZ-343 can be synthesized by a multi-step process involving the reaction of 2-aminonicotinic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 4-phenylthiosemicarbazide. The final step involves the reaction of the resulting thiosemicarbazone with formaldehyde in the presence of a base. The yield of PTZ-343 obtained from this process is around 50%.

properties

IUPAC Name

4-phenyl-N-(1,3-thiazol-4-ylmethyl)-3,6-dihydro-2H-pyridine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS/c20-16(17-10-15-11-21-12-18-15)19-8-6-14(7-9-19)13-4-2-1-3-5-13/h1-6,11-12H,7-10H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHSCBBCIKKTRFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1C2=CC=CC=C2)C(=O)NCC3=CSC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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